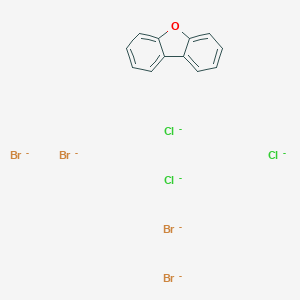

Dibenzofuran, tetrabromotrichloro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dibenzofuran, tetrabromotrichloro- (DBFTC) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a complex process that involves multiple steps and requires specialized equipment and expertise. In

Scientific Research Applications

Dibenzofuran, tetrabromotrichloro- has a wide range of potential scientific research applications, including its use as a flame retardant, plasticizer, and lubricant additive. Dibenzofuran, tetrabromotrichloro- has been shown to be effective in reducing the flammability of materials, making it a valuable tool in the development of fire-resistant materials. In addition, Dibenzofuran, tetrabromotrichloro- has been used as a plasticizer in the production of polymers, improving their flexibility and durability. Finally, Dibenzofuran, tetrabromotrichloro- has been used as a lubricant additive, reducing friction and wear in mechanical systems.

Mechanism Of Action

The mechanism of action of Dibenzofuran, tetrabromotrichloro- is complex and not fully understood. However, it is believed that Dibenzofuran, tetrabromotrichloro- acts as a flame retardant by releasing bromine radicals when exposed to heat, which react with free radicals produced during the combustion process. This reaction produces stable brominated compounds, which act as a barrier to prevent further combustion.

Biochemical And Physiological Effects

The biochemical and physiological effects of Dibenzofuran, tetrabromotrichloro- are not well understood, and more research is needed in this area. However, studies have shown that Dibenzofuran, tetrabromotrichloro- can accumulate in the environment and have potential toxic effects on aquatic organisms. In addition, Dibenzofuran, tetrabromotrichloro- has been shown to have estrogenic effects, which can lead to adverse health effects in humans and animals.

Advantages And Limitations For Lab Experiments

The advantages of using Dibenzofuran, tetrabromotrichloro- in lab experiments include its unique properties, such as its flame retardant and plasticizing effects. However, the synthesis of Dibenzofuran, tetrabromotrichloro- is a complex and time-consuming process that requires specialized equipment and expertise. In addition, Dibenzofuran, tetrabromotrichloro- can be expensive to produce, which may limit its use in some research applications.

Future Directions

There are many potential future directions for research on Dibenzofuran, tetrabromotrichloro-. One area of research could focus on developing more efficient and cost-effective synthesis methods for Dibenzofuran, tetrabromotrichloro-. In addition, more research is needed to understand the biochemical and physiological effects of Dibenzofuran, tetrabromotrichloro-, particularly its potential toxicity and estrogenic effects. Finally, research could focus on developing new applications for Dibenzofuran, tetrabromotrichloro-, such as its use in the development of new flame retardant materials or as a lubricant additive in new mechanical systems.

Conclusion:

In conclusion, Dibenzofuran, tetrabromotrichloro- is a complex chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis of Dibenzofuran, tetrabromotrichloro- is a time-consuming and expensive process that requires specialized equipment and expertise. Dibenzofuran, tetrabromotrichloro- has a wide range of potential scientific research applications, including its use as a flame retardant, plasticizer, and lubricant additive. However, more research is needed to understand the biochemical and physiological effects of Dibenzofuran, tetrabromotrichloro- and to develop more efficient and cost-effective synthesis methods.

Synthesis Methods

The synthesis of Dibenzofuran, tetrabromotrichloro- is a complex process that involves multiple steps and requires specialized equipment and expertise. The first step involves the synthesis of dibenzofuran, which is then brominated to form tetrabromodibenzofuran. This compound is then chlorinated to form tetrabromotrichlorodibenzofuran. The final product is obtained through a series of purification steps, including crystallization and recrystallization. The synthesis of Dibenzofuran, tetrabromotrichloro- is a time-consuming and expensive process that requires careful attention to detail and strict adherence to safety protocols.

properties

CAS RN |

107207-41-0 |

|---|---|

Product Name |

Dibenzofuran, tetrabromotrichloro- |

Molecular Formula |

C12H8Br4Cl3O-7 |

Molecular Weight |

594.2 g/mol |

IUPAC Name |

dibenzofuran;tetrabromide;trichloride |

InChI |

InChI=1S/C12H8O.4BrH.3ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;/h1-8H;7*1H/p-7 |

InChI Key |

ZRBFRENNSJKXLT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Br-].[Br-].[Br-].[Br-] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Br-].[Br-].[Br-].[Br-] |

synonyms |

Tetrabromotrichlorodibenzofuran |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B18008.png)

![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)

![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)

![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)